

Application Notes and Protocols for the Analytical Characterization of Dicreatine Citrate

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Compound of Interest

Compound Name: *Dicreatine citrate*

Cat. No.: *B1180860*

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Introduction

Dicreatine citrate is a molecule of interest in the fields of nutritional supplements and pharmaceuticals, combining the ergogenic properties of creatine with the metabolic benefits of citrate. Rigorous analytical characterization is essential to ensure the purity, stability, and overall quality of this compound. This document provides detailed application notes and protocols for the analysis of **dicreatine citrate** using High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment.

High-Performance Liquid Chromatography (HPLC) Analysis

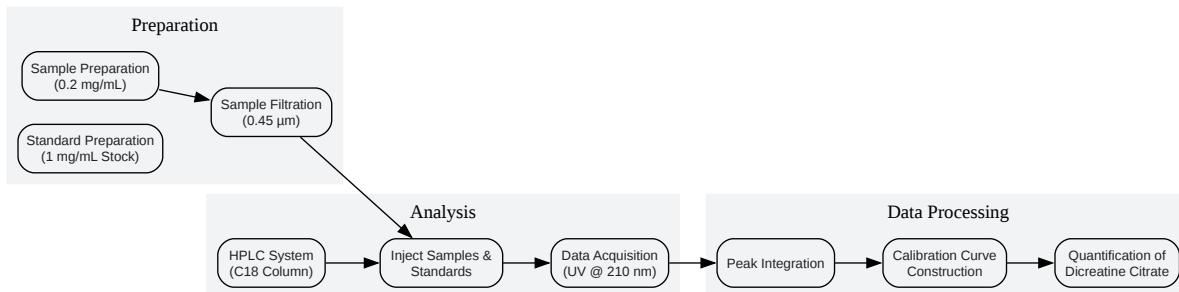
HPLC is a robust and reliable technique for the separation, identification, and quantification of **dicreatine citrate** and its potential impurities. The method described below is adapted from established procedures for creatine and citrate analysis, optimized for the specific properties of the combined molecule.

Table 1: HPLC Method Parameters for Dicreatine Citrate Analysis

Parameter	Recommended Conditions
Column	C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 μ m)
Mobile Phase	A: 0.1% Trifluoroacetic Acid (TFA) in Water B: Acetonitrile
Gradient	5% B for 2 min, 5-95% B over 10 min, hold at 95% B for 2 min
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30°C
Detection	UV at 210 nm
Run Time	15 minutes

Experimental Protocol: HPLC Analysis

- Standard Preparation: Accurately weigh and dissolve **dicreatine citrate** reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 0.5 mg/mL.
- Sample Preparation: Dissolve the **dicreatine citrate** sample in the mobile phase to a final concentration within the calibration range (e.g., 0.2 mg/mL). Filter the sample through a 0.45 μ m syringe filter before injection.
- Instrumentation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes to ensure a stable baseline.
- Analysis: Inject the prepared standards and samples onto the HPLC system.
- Data Processing: Integrate the peak area of **dicreatine citrate**. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of **dicreatine citrate** in the samples by interpolating from the calibration curve.



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Caption: HPLC analytical workflow for **dicreatine citrate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

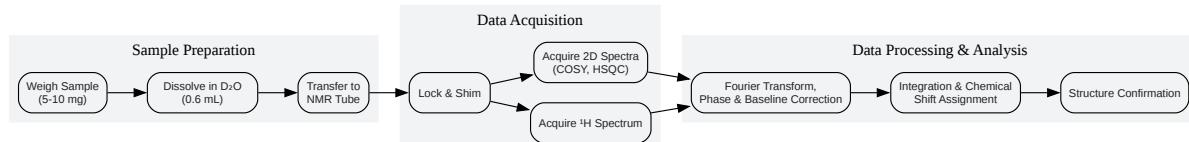
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of **dicreatine citrate** and the identification of impurities. Both 1D (^1H) and 2D (e.g., COSY, HSQC) NMR experiments are valuable.

Table 2: ^1H NMR Acquisition Parameters for Dicreatine Citrate

Parameter	Recommended Value
Spectrometer	400 MHz or higher
Solvent	Deuterium Oxide (D ₂ O)
Temperature	25°C
Pulse Program	zg30 (or similar for quantitative ¹ H)
Number of Scans	16
Relaxation Delay (d1)	5 s (for quantitative analysis)
Acquisition Time	4 s
Spectral Width	16 ppm

Experimental Protocol: ¹H NMR Analysis

- Sample Preparation: Accurately weigh approximately 5-10 mg of the **dicreatine citrate** sample and dissolve it in 0.6 mL of D₂O in a 5 mm NMR tube.[\[1\]](#) Ensure complete dissolution.
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution.[\[2\]](#)
- Data Acquisition: Acquire the ¹H NMR spectrum using the parameters outlined in Table 2. For structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should also be performed.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum.
- Spectral Analysis: Integrate the signals in the ¹H spectrum. The expected signals for **dicreatine citrate** would include singlets for the N-methyl and methylene protons of the creatine moieties, and an AB quartet or two doublets for the methylene protons of the citrate moiety. The relative integration of these signals should correspond to the stoichiometry of the molecule (2 creatine molecules to 1 citrate molecule). Chemical shifts should be referenced to an internal standard (e.g., DSS) or the residual solvent peak.



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References

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- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
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